molecular formula C6H4B2Br4 B8582913 1,4-Bis(dibromoboryl)benzene CAS No. 107134-83-8

1,4-Bis(dibromoboryl)benzene

Cat. No. B8582913
M. Wt: 417.3 g/mol
InChI Key: JPAVVKAYXQBJCG-UHFFFAOYSA-N
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Patent
US06057078

Procedure details

2 equivalents (0.08 mol) of t-butyllithium in pentane are added over the course of one hour at 0° C. to a solution of 8 g (0.04 mol) of bromomesitylene in 100 ml of hexane. The mixture is refluxed for 3 hours. After cooling to 0° C., a solution of 4.17 g (0.01 mol) of 1,4-bis(dibromoboryl)benzene in 80 ml of hexan is added to the mixture and the batch is refluxed overnight. The thick suspension produced is poured into 200 ml of water and subjected twice to extraction with 50 ml of hexane. The combined organic phases are dried over magnesium sulphate, filtered and concentrated. A yellow solid is formed which is recrystallized from hexane, giving 3.0 g (52% of theory) of 1,4-bis(dimesitylboryl)benzene.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].Br[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=1[CH3:15].Br[B:17](Br)[C:18]1[CH:23]=[CH:22][C:21]([B:24](Br)Br)=[CH:20][CH:19]=1.O>CCCCC.CCCCCC>[C:1]1([CH3:4])[CH:3]=[C:12]([CH3:11])[CH:7]=[C:8]([CH3:9])[C:2]=1[B:17]([C:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=1[CH3:15])[C:18]1[CH:23]=[CH:22][C:21]([B:24]([C:7]2[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=2[CH3:15])[C:7]2[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=2[CH3:15])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
4.17 g
Type
reactant
Smiles
BrB(C1=CC=C(C=C1)B(Br)Br)Br
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the batch is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The thick suspension produced
EXTRACTION
Type
EXTRACTION
Details
subjected twice to extraction with 50 ml of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A yellow solid is formed which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)B(C1=CC=C(C=C1)B(C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.